molecular formula C10H11Cl2NO2 B11176439 2,5-dichloro-N-(2-methoxyethyl)benzamide

2,5-dichloro-N-(2-methoxyethyl)benzamide

Cat. No.: B11176439
M. Wt: 248.10 g/mol
InChI Key: IGTJEDZEGDQBOG-UHFFFAOYSA-N
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Description

2,5-Dichloro-N-(2-methoxyethyl)benzamide is a chemical compound with the molecular formula C10H11Cl2NO2. It is characterized by the presence of two chlorine atoms and a methoxyethyl group attached to a benzamide core.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-dichloro-N-(2-methoxyethyl)benzamide typically involves the reaction of 2,5-dichlorobenzoyl chloride with 2-methoxyethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-5°C to control the reaction rate and yield .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions: 2,5-Dichloro-N-(2-methoxyethyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2,5-Dichloro-N-(2-methoxyethyl)benzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,5-dichloro-N-(2-methoxyethyl)benzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of signal transduction or metabolic processes, depending on the specific application .

Comparison with Similar Compounds

Uniqueness: 2,5-Dichloro-N-(2-methoxyethyl)benzamide is unique due to its specific substitution pattern and the presence of the methoxyethyl group. This structural feature imparts distinct chemical and biological properties, making it valuable for specific applications where other similar compounds may not be as effective .

Properties

Molecular Formula

C10H11Cl2NO2

Molecular Weight

248.10 g/mol

IUPAC Name

2,5-dichloro-N-(2-methoxyethyl)benzamide

InChI

InChI=1S/C10H11Cl2NO2/c1-15-5-4-13-10(14)8-6-7(11)2-3-9(8)12/h2-3,6H,4-5H2,1H3,(H,13,14)

InChI Key

IGTJEDZEGDQBOG-UHFFFAOYSA-N

Canonical SMILES

COCCNC(=O)C1=C(C=CC(=C1)Cl)Cl

Origin of Product

United States

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